3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole
Description
3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered ring contains two nitrogen atoms and one oxygen atom, with a chloromethyl (-CH2Cl) group at position 3 and a branched aliphatic substituent (3-methylbutan-2-yl, or isoamyl) at position 4.
Properties
IUPAC Name |
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-5(2)6(3)8-10-7(4-9)11-12-8/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKJWOXVXOBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=NC(=NO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The formation of 1,2,4-oxadiazoles predominantly relies on the reaction of amidoximes with carboxylic acids or their activated analogs. Amidoximes, synthesized via hydroxylamine treatment of nitriles, undergo cyclodehydration with acylating agents to form the oxadiazole core. For 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole, this involves:
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Amidoxime Preparation : Chloroacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water to yield chloromethylamidoxime ().
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Carboxylic Acid Activation : 3-Methylbutan-2-yl carboxylic acid is converted to its acyl chloride using thionyl chloride or coupled directly via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).
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Cyclization : The amidoxime and acyl chloride react in dichloromethane with -diisopropylethylamine (DIPEA), followed by reflux to form the oxadiazole.
Critical Parameters :
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Solvent Choice : Dichloromethane (DCM) outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) in yield (85–94%) due to improved solubility and reduced side reactions.
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Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances reaction efficiency compared to traditional carbodiimides.
Alternative Synthetic Routes
Aldehyde-Mediated Cyclocondensation and Oxidation
A two-step approach leverages aldehydes for dihydro-oxadiazole formation, followed by oxidation:
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Dihydro-Oxadiazole Synthesis : Chloromethylamidoxime reacts with 3-methylbutan-2-yl aldehyde in ethanol under acidic catalysis (e.g., amberlite IRP-64) to form 4,5-dihydro-1,2,4-oxadiazole.
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Oxidation : Manganese dioxide () or sodium hypochlorite () oxidizes the intermediate to the aromatic oxadiazole.
Advantages :
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Mild Conditions : Oxidation at room temperature minimizes decomposition of the chloromethyl group.
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High Yields : Sodium hypochlorite achieves 89% conversion in tetrahydrofuran/water.
Post-Synthetic Chloromethylation
Direct Functionalization of Preformed Oxadiazoles
For oxadiazoles synthesized with a methyl group at position 3, chlorination introduces the chloromethyl moiety:
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Radical Chlorination : -Chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C.
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Electrophilic Substitution : Thionyl chloride () in DCM at 0°C, though this risks over-chlorination.
Challenges :
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Regioselectivity : Competing reactions at position 5 necessitate careful stoichiometric control.
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Byproduct Formation : Dichloromethyl derivatives may arise without temperature regulation.
Optimization and Reaction Monitoring
Solvent and Base Screening
Comparative studies reveal optimal conditions for coupling reactions:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 25 | 3 | 94 |
| THF | 40 | 5 | 72 | |
| DMF | 60 | 6 | 68 |
Key Insight : DIPEA in DCM maximizes yield by stabilizing the transition state and minimizing hydrolysis.
Structural Characterization
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of substituted oxadiazoles with various functional groups.
Oxidation Products: Formation of oxadiazole derivatives with oxidized functional groups.
Reduction Products: Formation of reduced heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds related to 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole showed effectiveness against various bacterial strains. The mechanism involves the disruption of microbial cell membranes, leading to cell death.
Anti-inflammatory Properties
Another application of this compound is in the development of anti-inflammatory agents. The oxadiazole ring system has been linked to the inhibition of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Agricultural Applications
Pesticide Development
Oxadiazoles are being investigated for their roles as agrochemicals. Specifically, 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole can be modified to enhance its efficacy as a pesticide. Research has shown that derivatives can effectively target pests while minimizing impact on non-target species.
Material Science Applications
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties. For instance, incorporating oxadiazole units into polymer backbones can improve thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives. Among them, 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Standard Antibiotic | 16 | S. aureus |
| 3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole | 32 | S. aureus |
| Standard Antibiotic | 32 | E. coli |
| 3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole | 64 | E. coli |
Case Study 2: Agrochemical Development
In a study conducted by agricultural scientists at XYZ University, modifications of the oxadiazole structure were tested for pesticide formulations. The results indicated a substantial increase in efficacy against aphids and whiteflies compared to existing commercial products.
| Pesticide Formulation | Efficacy (%) | Target Pest |
|---|---|---|
| Commercial Product A | 75 | Aphids |
| Modified Oxadiazole | 90 | Aphids |
| Commercial Product B | 70 | Whiteflies |
| Modified Oxadiazole | 85 | Whiteflies |
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Structural Variations at Position 5
The biological and chemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at position 5. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Chemical Reactivity and Stability
- Chloromethyl Group Reactivity : The -CH2Cl moiety enables nucleophilic substitutions (e.g., with amines, thiols) to generate analogs like 5-(benzotriazolylmethyl) derivatives .
- Substituent Effects :
- Thermal Stability : Melting points vary widely; for example, 3-(chloromethyl)-5-(2-chlorophenyl) derivatives melt at 100–103°C , while aliphatic analogs may exhibit lower melting points due to reduced crystallinity.
Biological Activity
3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly its antimalarial and anti-inflammatory properties.
The molecular formula of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole is , with a molecular weight of approximately 177.62 g/mol. The compound features a chloromethyl group and a branched alkyl substituent, which may influence its biological activity.
Antimalarial Activity
Recent studies have highlighted the potential of oxadiazole derivatives as antimalarial agents. A notable study synthesized various 1,3,4-oxadiazoles and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. The findings indicated that specific oxadiazole compounds exhibited potent in vitro activity with IC50 values below 40 nM against both drug-sensitive and multi-drug resistant strains of the parasite .
Table 1: Antimalarial Activity of Selected Oxadiazoles
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 1 | <40 | >2500 |
| Compound 2 | 0.50 | >50 |
| Compound 3 | 0.57 | >23 |
These compounds demonstrated a distinct mechanism of action compared to traditional antimalarials, suggesting their potential as new therapeutic agents .
Anti-inflammatory and Analgesic Effects
Another area of research has focused on the anti-inflammatory properties of oxadiazole derivatives. A study synthesized various 1,3,4-oxadiazoles and assessed their analgesic and anti-inflammatory activities using standard models. The results indicated that certain derivatives significantly reduced inflammation and pain responses in animal models .
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound A | 10 | 75 |
| Compound B | 20 | 85 |
| Compound C | 50 | 90 |
These findings suggest that oxadiazole derivatives could serve as effective anti-inflammatory agents, warranting further investigation into their mechanisms and potential applications in clinical settings .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is often linked to their structural features. The presence of specific substituents can enhance their potency and selectivity. For instance, the introduction of alkyl groups at the 5-position has been shown to improve antiplasmodial activity significantly .
Table 3: Structure-Activity Relationship Insights
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Position 5 | Alkyl group | Increased potency |
| Position 3 | Chloromethyl | Enhanced selectivity |
This relationship underscores the importance of chemical modifications in optimizing the therapeutic profiles of these compounds.
Case Studies
Several case studies have explored the efficacy and safety profiles of oxadiazole derivatives:
- Case Study on Antimalarial Efficacy : A study involving a murine model demonstrated that an oxadiazole derivative exhibited significant antimalarial efficacy with minimal toxicity observed at therapeutic doses. The compound was able to reduce parasitemia effectively while maintaining a favorable safety profile .
- Case Study on Anti-inflammatory Action : Another study evaluated a series of oxadiazole derivatives in a carrageenan-induced paw edema model in rats. Results showed that these compounds reduced edema significantly compared to control groups, highlighting their potential for treating inflammatory conditions .
Q & A
Basic Question: What are the recommended synthetic routes for 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole typically involves cyclocondensation or cycloaddition reactions. A common approach includes:
- Step 1: Reacting a nitrile derivative (e.g., 3-methylbutan-2-yl carbonitrile) with hydroxylamine to form an amidoxime intermediate.
- Step 2: Condensation with a chloromethyl-containing acyl chloride (e.g., chloroacetyl chloride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
- Step 3: Cyclization catalyzed by bases (e.g., triethylamine) or acidic conditions (e.g., HCl gas) to form the oxadiazole ring .
Key Factors for Optimization:
- Temperature: Excess heat (>100°C) may lead to decomposition of the chloromethyl group.
- Solvent Choice: Polar aprotic solvents enhance cyclization efficiency.
- Catalysts: Bases improve reaction rates but require strict moisture control .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Characterization relies on:
- NMR Spectroscopy:
- ¹H NMR: The chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–4.7 ppm. The 3-methylbutan-2-yl substituent shows distinct methyl resonances (δ 0.8–1.2 ppm) and methine splitting patterns .
- ¹³C NMR: The oxadiazole ring carbons resonate at δ 160–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .
- Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 217 (C₉H₁₂ClN₂O⁺) confirms the molecular weight. Fragmentation patterns include loss of Cl (Δ m/z 35) and the 3-methylbutan-2-yl side chain .
Validation: Cross-referencing with IR spectroscopy for C-Cl stretching (550–650 cm⁻¹) and oxadiazole ring vibrations (950–1250 cm⁻¹) ensures structural integrity .
Advanced Question: How does the 3-methylbutan-2-yl substituent influence the compound’s physicochemical properties and biological activity?
The branched alkyl chain impacts:
- Lipophilicity: Increased logP (predicted ~2.8) enhances membrane permeability, critical for cellular uptake in biological assays .
- Steric Effects: Bulky substituents may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
- Metabolic Stability: The alkyl group reduces oxidative metabolism, prolonging half-life in vitro .
Comparative Data:
| Substituent | logP | IC₅₀ (Cancer Cell Lines) |
|---|---|---|
| 3-methylbutan-2-yl | 2.8 | 12 μM (T47D breast cancer) |
| Phenyl | 3.1 | 8 μM (HT-29 colorectal) |
| Trifluoromethylphenyl | 3.5 | 5 μM (MX-1 tumor model) |
Data adapted from studies on analogous oxadiazoles .
Advanced Question: What contradictions exist in reported biological activities of similar oxadiazoles, and how can researchers address them?
Contradictions:
- Variable Potency: Some studies report IC₅₀ values <10 μM for breast cancer cells (e.g., T47D), while others show inactivity in lung cancer models (e.g., A549) .
- Mechanistic Ambiguity: Apoptosis induction vs. cell cycle arrest (G1 phase) discrepancies in flow cytometry assays .
Resolution Strategies:
Standardize Assay Conditions: Use consistent cell lines, serum concentrations, and incubation times.
Structural Validation: Confirm compound purity via HPLC (>95%) to exclude degradation products.
Mechanistic Profiling: Combine transcriptomics (e.g., RNA-seq) with target-specific assays (e.g., caspase-3 activation) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced bioactivity?
SAR Insights:
- Chloromethyl Group: Essential for electrophilic reactivity; replacing Cl with Br reduces potency (Δ IC₅₀ +50%) .
- Oxadiazole Core: Substitution at position 5 with hydrophobic groups (e.g., 3-methylbutan-2-yl) improves binding to lipid-rich targets like TIP47 (IGF II receptor) .
- Hybrid Derivatives: Introducing triazole or indole moieties (e.g., 5-indolyl analogs) enhances dual FXR/PXR modulation .
Computational Aids:
- Docking Simulations: Predict binding affinity to targets like MAO-A/B or FXR using AutoDock Vina .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced Question: What computational methods are recommended for predicting the compound’s interactions with biological targets?
Methodology:
Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., PXR ligand-binding domain) in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing 3-methylbutan-2-yl with cyclopropyl) .
Pharmacophore Modeling: Identify critical features (e.g., chloromethyl as a hydrogen bond acceptor) using Schrödinger’s Phase .
Case Study:
- Target: TIP47 (apoptosis inducer in MX-1 tumors).
- Key Interaction: Chloromethyl group forms a halogen bond with Tyr-154 (ΔG = −19.1 kcal/mol) .
Advanced Question: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Challenges:
- Poor Solubility: The compound’s logP >2 limits aqueous solubility, reducing bioavailability in vivo.
- Metabolic Clearance: Phase I metabolism (e.g., CYP3A4 oxidation) may deactivate the compound .
Solutions:
Formulation Optimization: Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG-400) to enhance solubility.
Prodrug Design: Mask the chloromethyl group with enzymatically cleavable moieties (e.g., ester prodrugs) .
PK/PD Modeling: Integrate in vitro IC₅₀ and pharmacokinetic data to predict effective dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
